tert-Butyl 4-[3-(3-fluorophenyl)ureido]piperidine-1-carboxylate
Description
tert-Butyl 4-[3-(3-fluorophenyl)ureido]piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protective group and a urea linkage substituted with a 3-fluorophenyl moiety. This structure is common in medicinal chemistry, where the Boc group enhances solubility and stability during synthesis, while the urea moiety often contributes to hydrogen bonding in biological systems.
Properties
IUPAC Name |
tert-butyl 4-[(3-fluorophenyl)carbamoylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O3/c1-17(2,3)24-16(23)21-9-7-13(8-10-21)19-15(22)20-14-6-4-5-12(18)11-14/h4-6,11,13H,7-10H2,1-3H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPYLNHOIFPHOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[3-(3-fluorophenyl)ureido]piperidine-1-carboxylate typically involves the following steps:
Formation of the Ureido Group: This step involves the reaction of 3-fluoroaniline with an isocyanate to form the 3-(3-fluorophenyl)urea intermediate.
Piperidine Ring Formation: The intermediate is then reacted with a piperidine derivative, such as 4-aminopiperidine, under suitable conditions to form the piperidine-urea compound.
Esterification: Finally, the piperidine-urea compound is esterified with tert-butyl chloroformate to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the fluorophenyl group.
Reduction: Reduction reactions may target the ureido group or the ester functionality.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, while the piperidine ring can undergo nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products:
Oxidation: Products may include oxidized derivatives of the piperidine ring or the fluorophenyl group.
Reduction: Reduced forms of the ureido group or the ester, such as amines or alcohols.
Substitution: Substituted derivatives of the fluorophenyl group, such as halogenated or nitrated compounds.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules due to its versatile functional groups.
Biology:
Biological Probes: Employed in the development of biological probes for studying enzyme activity or receptor binding.
Medicine:
Drug Discovery: Investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly for its ability to interact with specific biological targets.
Industry:
Material Science: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 4-[3-(3-fluorophenyl)ureido]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ureido group can form hydrogen bonds with active site residues, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-Butyl 4-[3-(3-fluorophenyl)ureido]piperidine-1-carboxylate with structurally related analogs, focusing on substituent effects, physicochemical properties, and applications.
Structural and Substituent Analysis
Key analogs include:
tert-Butyl 4-[3-(2-methoxyphenyl)ureido]piperidine-1-carboxylate ():
- Substituent: 2-methoxyphenyl (ortho-methoxy group).
- The methoxy group is electron-donating, which may alter electronic density and steric hindrance compared to the fluorine in the target compound.
tert-Butyl 4-[3-(3-bromophenyl)ureido]piperidine-1-carboxylate ():
- Substituent: 3-bromophenyl (meta-bromo group).
- Bromine’s higher atomic weight and polarizability could increase lipophilicity and influence halogen bonding in biological targets.
tert-Butyl 4-[3-(2-chlorophenyl)ureido]piperidine-1-carboxylate ():
- Substituent: 2-chlorophenyl (ortho-chloro group).
- Chlorine’s electronegativity and steric bulk may reduce solubility compared to fluorine.
tert-Butyl 4-(3-cyclohexylureido)piperidine-1-carboxylate (): Substituent: Cyclohexyl (non-aromatic, bulky group). This substitution eliminates aromatic interactions but introduces significant hydrophobicity and conformational constraints.
Physicochemical Properties
Biological Activity
tert-Butyl 4-[3-(3-fluorophenyl)ureido]piperidine-1-carboxylate, with the CAS number 913634-45-4, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its structure includes a piperidine ring and a urea linkage, which are critical for its biological activity. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, pharmacological effects, and comparative analysis with related compounds.
Chemical Structure and Properties
- Molecular Formula : C17H24FN3O3
- Molecular Weight : 337.394 g/mol
- Key Functional Groups : Urea linkage, fluorophenyl group
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The urea moiety facilitates binding to target proteins, while the fluorophenyl group may enhance lipophilicity and bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures demonstrate significant antimicrobial properties against various bacterial strains (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxic Effects : In vitro studies have shown that derivatives of this compound can exhibit cytotoxicity against cancer cell lines, indicating potential applications in oncology .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| tert-Butyl 4-[3-(4-fluorophenyl)ureido]piperidine-1-carboxylate | Structure | Antimicrobial, cytotoxic |
| tert-Butyl 4-[3-(4-nitrophenyl)ureido]piperidine-1-carboxylate | Structure | Enhanced cytotoxicity and antimicrobial properties |
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluating the antimicrobial properties of similar compounds found that those with halogen substitutions exhibited improved efficacy against Gram-positive and Gram-negative bacteria. The zone of inhibition ranged from 10 to 29 mm for effective compounds .
- Cytotoxicity Evaluation : In experiments involving Ehrlich’s ascites carcinoma (EAC), certain derivatives demonstrated significant cytotoxic activity with IC50 values comparable to established chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
